Methyl 2-isocyanatobutanoate

Description

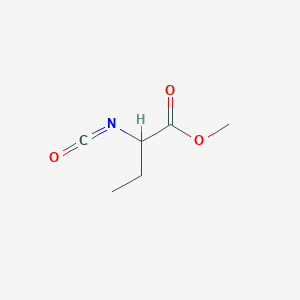

Methyl 2-isocyanatobutanoate (IUPAC name: this compound, molecular formula C₆H₉NO₃) is an organic compound featuring an isocyanate (-NCO) group attached to the second carbon of a butanoate ester backbone. This structure confers high electrophilicity to the isocyanate group, enabling reactions with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, or undergo hydrolysis . The methyl ester group influences solubility and steric accessibility, making the compound a versatile intermediate in organic synthesis, polymer chemistry, and pharmaceutical applications.

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

methyl 2-isocyanatobutanoate |

InChI |

InChI=1S/C6H9NO3/c1-3-5(7-4-8)6(9)10-2/h5H,3H2,1-2H3 |

InChI Key |

JKKVDUGKEXKNTK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isocyanatobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromobutanoate with potassium cyanate under suitable conditions to yield the desired isocyanate compound. Another method includes the use of methyl 2-hydroxybutanoate, which is treated with phosgene to introduce the isocyanate group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors and controlled environments helps in achieving high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isocyanatobutanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.

Common Reagents and Conditions:

Amines: Used in nucleophilic substitution reactions to form urea derivatives.

Water: Facilitates hydrolysis of the isocyanate group.

Alcohols: React with the isocyanate group to form carbamates.

Major Products Formed:

Urea Derivatives: Formed from reactions with amines.

Amines and Carbon Dioxide: Products of hydrolysis.

Carbamates: Result from addition reactions with alcohols.

Scientific Research Applications

Methyl 2-isocyanatobutanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential use in modifying biomolecules and studying enzyme interactions.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of methyl 2-isocyanatobutanoate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify various substrates, including proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are structurally analogous to methyl 2-isocyanatobutanoate, differing in ester groups, substituent positions, or functional groups:

Ethyl 2-Isocyanatobutanoate

- Reactivity : Shares identical isocyanate reactivity but slower kinetics in nucleophilic additions (e.g., with aniline) due to ethyl ester’s steric bulk. Forms substituted ureas at room temperature in THF .

- Applications: Preferred in industrial coatings/adhesives for enhanced solubility in non-polar solvents .

Methyl 4-Isocyanatobutanoate

- Reactivity : Isocyanate at C4 alters electronic effects, reducing electrophilicity at C2. Reacts preferentially at the terminal position, favoring linear polymer formation .

- Applications : Used in specialty polyurethanes requiring controlled cross-linking .

Methyl 2-Cyano-3-Methylbutanoate

- Reactivity: Cyano group enables nucleophilic additions (e.g., Grignard reactions) but lacks isocyanate’s urea-forming capability. Higher solubility in polar solvents due to cyano polarity .

- Applications : Intermediate in antihypertensive drug synthesis .

Ethyl 2-(Methylamino)butanoate

- Reactivity: Methylamino group participates in amidation or Schiff base formation. Non-reactive toward alcohols/amines under mild conditions .

- Applications : Precursor for peptide-mimetic compounds .

Quantitative Data Comparison

| Property | Methyl 2-Iso-cyanatobutanoate | Ethyl 2-Iso-cyanatobutanoate | Methyl 4-Iso-cyanatobutanoate | Methyl 2-Cyano-3-Methylbutanoate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 143.14 | 157.16 | 143.14 | 155.15 |

| LogP (Predicted) | 1.2 | 1.8 | 1.2 | 0.9 |

| Reactivity with Aniline | Fast (urea, RT) | Moderate (urea, RT) | Slow (urea, 40°C) | No reaction |

| Solubility in THF | High | High | High | Moderate |

Research Findings

- Polymer Chemistry: this compound’s methyl ester enables rapid polyurethane formation with 1,4-butanediol under Sn catalysis (80°C), yielding materials with higher tensile strength than ethyl analogs .

- Pharmaceutical Potential: Derivatives show promise as protease inhibitors, with methyl esters improving bioavailability compared to ethyl counterparts .

- Hydrolysis Stability: this compound hydrolyzes 20% faster than ethyl analog in aqueous buffers (pH 7.4, 25°C), releasing CO₂ and 2-aminobutanoate .

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing Methyl 2-isocyanatobutanoate, and how can purity be optimized?

- Methodological Answer : this compound can be synthesized via the reaction of 2-aminobutanoic acid methyl ester with phosgene or triphosgene under anhydrous conditions. To optimize purity, use inert atmospheres (e.g., nitrogen) and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, purify the product using fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity validation should include gas chromatography (GC) with flame ionization detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. How should researchers characterize this compound to confirm its structural identity?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : H and C NMR to verify the isocyanate group (δ ~120-130 ppm for C) and ester moiety (δ ~3.6-3.8 ppm for methoxy protons).

- IR Spectroscopy : Confirm the presence of N=C=O stretch (~2250 cm) and ester C=O (~1740 cm).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to match the molecular ion peak with the theoretical mass (CHNO, exact mass 143.0582 g/mol).

Cross-reference data with literature or databases like PubChem .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to the reactivity of the isocyanate group, use a fume hood, nitrile gloves, and chemical-resistant lab coats. Store the compound in a dry, cool environment under nitrogen to prevent hydrolysis. Refer to safety data sheets (SDS) for emergency measures (e.g., eye irrigation with saline for exposure). Conduct a risk assessment for spill management, including neutralization with dry sand or specialized absorbents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or tautomerism. For example, unexpected peaks in NMR may indicate residual solvents or byproducts. Mitigate this by:

- Repetitive Purification : Use multiple chromatography cycles.

- Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.

- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT) simulations.

Document all anomalies and cross-validate with independent synthetic batches .

Q. What experimental designs are suitable for studying the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Design kinetic studies under controlled conditions (temperature, solvent polarity). For example:

- Solvent Screening : Test reactivity in polar aprotic (e.g., DMF) vs. non-polar solvents (toluene).

- Nucleophile Diversity : Use amines, alcohols, or thiols to compare reaction rates (monitored via in situ IR or HPLC).

- Temperature Dependence : Apply the Arrhenius equation to calculate activation energy.

Include negative controls (e.g., reactions without catalysts) to isolate variables .

Q. How can this compound be applied as an intermediate in peptide mimetic drug design?

- Methodological Answer : The isocyanate group enables urea/thiourea bond formation with amine-containing biomolecules. Methodologies include:

- Solid-Phase Synthesis : Incorporate the compound into resin-bound peptides for iterative coupling.

- In Vitro Assays : Test stability in physiological buffers (pH 7.4, 37°C) and cytotoxicity in cell lines (e.g., HEK293).

- Molecular Docking : Predict binding affinity with target proteins (e.g., proteases) using AutoDock Vina.

Validate results with mass spectrometry and circular dichroism (CD) for secondary structure analysis .

Q. What strategies mitigate hydrolysis of this compound during long-term storage?

- Methodological Answer : Hydrolysis can be minimized by:

- Storage Conditions : Use airtight containers with molecular sieves (3Å) under inert gas.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC.

- Lyophilization : For lab-scale storage, lyophilize the compound in the presence of cryoprotectants (e.g., trehalose).

Compare degradation profiles using kinetic modeling (zero- vs. first-order) to predict shelf life .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.